N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide
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Overview
Description
“N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide” is a chemical compound with the CAS Number: 338413-19-7 . It has a molecular weight of 391.83 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H14ClN3O4S/c1-24-13-4-6-14(7-5-13)26(22,23)21-12-3-8-16(15(18)11-12)25-17-19-9-2-10-20-17/h2-11,21H,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid . The molecular formula is C17H14ClN3O4S . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Characterization
Research efforts have been dedicated to the synthesis of sulfonamide derivatives, including methods that may relate to the preparation of compounds like N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide. For instance, studies have detailed the synthesis of secondary amines from primary amines via nitrobenzenesulfonamides, showcasing techniques relevant to the chemical manipulation of sulfonamide structures (Kurosawa, Kan, & Fukuyama, 2003). Similarly, the preparation and structural analysis of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides have been reported, highlighting the importance of structural studies for understanding the properties of these compounds (Nikonov, Sterkhova, Serykh, Kolyvanov, & Lazareva, 2019).
Biological Activities
Significant attention has been given to the biological activities of sulfonamide derivatives, particularly their potential as antitumor and antimicrobial agents. For example, array-based structure and gene expression relationship studies have been conducted on antitumor sulfonamides, including derivatives similar to this compound. These studies have elucidated the mechanisms of action of such compounds and their effects on gene expression, offering insights into their therapeutic potential (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002). Additionally, research on the synthesis and biological evaluation of new thiourea derivatives bearing the benzenesulfonamide moiety has revealed antimycobacterial activity, demonstrating the diverse biological applications of sulfonamide derivatives (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram and the signal word is "Warning" . The hazard statements are H302, H312, H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-24-13-4-6-14(7-5-13)26(22,23)21-12-3-8-16(15(18)11-12)25-17-19-9-2-10-20-17/h2-11,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCXPVXKJSCGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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